molecular formula C11H9ClFN B2664003 4-Chloro-6-fluoro-2,3-dimethylquinoline CAS No. 915722-86-0

4-Chloro-6-fluoro-2,3-dimethylquinoline

Cat. No.: B2664003
CAS No.: 915722-86-0
M. Wt: 209.65
InChI Key: WMAAHINMYSWZSK-UHFFFAOYSA-N
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Description

4-Chloro-6-fluoro-2,3-dimethylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of chlorine and fluorine atoms at the 4 and 6 positions, respectively, and two methyl groups at the 2 and 3 positions on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-fluoro-2,3-dimethylquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-chloro-3-fluoroaniline with acetone in the presence of a strong acid catalyst, such as sulfuric acid, to form the quinoline ring. The reaction is carried out at elevated temperatures to facilitate cyclization and subsequent chlorination and fluorination steps .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis and solvent-free conditions are also explored to make the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-fluoro-2,3-dimethylquinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Electrophilic Substitution: The methyl groups can participate in electrophilic substitution reactions, such as nitration or sulfonation.

    Oxidation and Reduction: The compound can be oxidized to form quinoline N-oxides or reduced to form tetrahydroquinolines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Electrophilic Substitution: Reagents like nitric acid or sulfuric acid under controlled temperatures.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic Substitution: Formation of substituted quinolines.

    Electrophilic Substitution: Formation of nitro or sulfonyl derivatives.

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of tetrahydroquinolines.

Mechanism of Action

The mechanism of action of 4-Chloro-6-fluoro-2,3-dimethylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2,3-dimethylquinoline
  • 6-Fluoro-2,3-dimethylquinoline
  • 4-Chloro-6-fluoroquinoline

Uniqueness

4-Chloro-6-fluoro-2,3-dimethylquinoline is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric properties. This dual substitution enhances its reactivity and potential biological activity compared to other quinoline derivatives .

Properties

IUPAC Name

4-chloro-6-fluoro-2,3-dimethylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFN/c1-6-7(2)14-10-4-3-8(13)5-9(10)11(6)12/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMAAHINMYSWZSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=CC(=CC2=C1Cl)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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